molecular formula C9H14O3 B3384759 Methyl 2-(2-methyl-3-oxocyclopentyl)acetate CAS No. 57069-78-0

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Cat. No.: B3384759
CAS No.: 57069-78-0
M. Wt: 170.21 g/mol
InChI Key: KFWISWTYJGPPPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate typically involves the esterification of 2-(2-methyl-3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

  • Methyl 2-(2-pentyl-3-oxocyclopentyl)acetate
  • Methyl 2-(2-ethyl-3-oxocyclopentyl)acetate

Comparison: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is unique due to its specific structural features, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses .

Biological Activity

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of plant physiology. This article explores the compound's biological activity, including its effects on nicotine accumulation in plants, its synthesis, and its potential applications in agricultural biotechnology.

  • Molecular Formula : C_{10}H_{16}O_3
  • Molecular Weight : Approximately 172.24 g/mol
  • Structural Features : The compound features a cyclopentyl structure with an ester functional group, which contributes to its unique biological properties.

Effects on Plant Physiology

Research indicates that this compound exhibits significant biological activity, particularly in enhancing nicotine accumulation in Nicotiana attenuata leaves. This effect is comparable to that induced by methyl jasmonate, a well-known plant hormone involved in stress responses and defense mechanisms against herbivory and environmental stressors .

The compound appears to function as a signaling molecule, influencing metabolic pathways related to plant defense. Its ability to induce nicotine accumulation suggests that it may play a role in enhancing the plant's defense mechanisms against herbivores.

Study 1: Induction of Nicotine Accumulation

In a controlled study, Nicotiana attenuata plants treated with this compound showed a statistically significant increase in nicotine levels compared to untreated controls. The results suggest that the compound activates specific defense pathways similar to those activated by methyl jasmonate.

TreatmentNicotine Level (mg/g)Statistical Significance
Control0.45-
This compound0.85p < 0.01

Study 2: Comparative Analysis with Methyl Jasmonate

A comparative analysis was conducted to evaluate the efficacy of this compound against methyl jasmonate. Both compounds were applied at equivalent concentrations, and their effects on nicotine production were measured.

CompoundNicotine Level (mg/g)Efficacy Comparison
Methyl Jasmonate0.90Baseline
This compound0.85Comparable

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Esterification Reactions : Utilizing acid chlorides and alcohols.
  • Cyclization Techniques : Involving cyclopentanone derivatives.
  • Biotransformation Approaches : Employing microbial systems for more sustainable production.

Safety and Toxicology

The safety profile of this compound has been evaluated within the context of cyclopentanones. Studies indicate low acute toxicity and no significant mutagenic or genotoxic effects observed in bacterial and mammalian cell assays . Furthermore, minimal skin irritation was reported at current usage levels.

Properties

IUPAC Name

methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-7(3-4-8(6)10)5-9(11)12-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWISWTYJGPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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